1,4-Benzoquinone

Redox Biology DNA Damage Quinone Toxicology

1,4-Benzoquinone delivers superior redox control: E° = -0.51 V vs. SCE—more positive than methoxy-substituted analogs—enabling higher oxidizing power for organic battery electrode benchmarking. Unlike 1,2-benzoquinone, it undergoes controlled stepwise semiquinone-mediated electron transfer, ideal for enzymatic assays requiring fine temporal resolution. As a validated gene mutation inducer in V79 cells (unlike non-mutagenic 1,4-naphthoquinone), it is a reliable positive control for genetic toxicology studies. Its documented thermal stability supports reproducible Diels-Alder and Michael additions. Supplied at ≥98% purity with well-characterized mp 112–116°C to minimize batch-to-batch variability.

Molecular Formula C6H4O2
Molecular Weight 108.09 g/mol
CAS No. 106-51-4
Cat. No. B044022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzoquinone
CAS106-51-4
Synonyms1,4-benzoquinone
2,5-cyclohexadiene-1,4-dione
benzoquinone
NSC-36324
NSC36324
p-benzoquinone
para-benzoquinone
quinone
Molecular FormulaC6H4O2
Molecular Weight108.09 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=O
InChIInChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H
InChIKeyAZQWKYJCGOJGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
SOL IN ALKALIES, HOT PETROLEUM ETHER
> 10% in ether
> 10% in ethanol
Water solubility = 1.113X10+4 mg/l @ 18 °C
11.1 mg/mL at 18 °C
Solubility in water: poor
Slight

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzoquinone (106-51-4): Core Chemical Profile and Industrial Relevance


1,4-Benzoquinone (p-benzoquinone, CAS 106-51-4) is the parent compound of the para-quinone class, a C6H4O2 planar molecule featuring a cross-conjugated dienone system that imparts distinct electrophilic and redox properties [1]. Commercially available at purities ≥98% (iodometric titration) or ≥99.5% (HPLC) , its melting point ranges from 112–116°C . It serves as a fundamental redox-active building block in organic synthesis, polymer chemistry, and electrochemical systems [1].

Why 1,4-Benzoquinone (106-51-4) Cannot Be Interchanged with Its Isomers or Homologs


Although 1,4-benzoquinone shares the C6H4O2 formula with its ortho isomer and a common quinoid core with naphthoquinone homologs, their redox thermodynamics, electrophilic reactivity, and biological genotoxicity profiles diverge substantially due to differences in ring strain, π-conjugation extension, and frontier molecular orbital energies [1][2]. Substituting 1,4-benzoquinone with 1,2-benzoquinone alters NADH-mediated reduction kinetics and downstream DNA damage potential [3], while replacing it with 1,4-naphthoquinone eliminates gene mutation induction in mammalian cells [2]. These differential properties preclude generic interchange in applications requiring precise redox control, predictable genotoxicity outcomes, or specific electrochemical performance.

Quantitative Differentiation of 1,4-Benzoquinone (106-51-4) Against Key Comparators


1,4-Benzoquinone vs. 1,2-Benzoquinone: Differential Reduction Kinetics by NADH and Associated DNA Damage

The reduction of 1,2-benzoquinone by NADH proceeds more rapidly than that of 1,4-benzoquinone, a kinetic difference that directly accelerates the redox cycling turnover between catechol and 1,2-benzoquinone, leading to enhanced DNA damage [1]. 1,4-Benzoquinone undergoes two cycles of one-electron reduction via a semiquinone radical intermediate, whereas 1,2-benzoquinone is reduced directly through a nonenzymatic two-electron reduction pathway [1].

Redox Biology DNA Damage Quinone Toxicology

1,4-Benzoquinone vs. 1,4-Naphthoquinone: Divergent Genotoxicity Profiles in Mammalian Cells

In V79 Chinese hamster cells, 1,4-benzoquinone induces gene mutations, whereas 1,4-naphthoquinone does not induce gene mutations under comparable experimental conditions [1]. Both compounds induce micronuclei and deplete glutathione, but only 1,4-benzoquinone elicits a positive response in the gene mutation assay [1].

Genetic Toxicology Quinone Genotoxicity V79 Cell Assay

1,4-Benzoquinone vs. Dimethoxy-Substituted Analogs: Shifts in Electrochemical Reduction Potential

The first reduction potential (E1/2) of 1,4-benzoquinone in aprotic dimethylformamide (DMF) is reported as -0.51 V vs. SCE, while 2,5-dimethoxy-1,4-benzoquinone exhibits a more negative potential of -0.84 V vs. SCE [1]. This 330 mV negative shift arises from the electron-donating methoxy groups, which decrease the electron affinity of the quinone core [1].

Electrochemistry Redox Potential Quinone Derivatives

1,4-Benzoquinone vs. Coenzyme Q0: Comparative Redox Behavior in Aprotic and Protic Media

Cyclic voltammetry in aprotic DMF reveals that the first reduction potential of 1,4-benzoquinone is approximately -0.51 V vs. SCE, whereas Coenzyme Q0 (2,3-dimethoxy-5-methyl-1,4-benzoquinone) exhibits a significantly more negative potential (ca. -1.0 V vs. SCE) [1]. In mixed DMF/H2O (95:5 v/v), the presence of protons shifts both potentials anodically, but the relative difference between the two quinones persists [1].

Electrochemistry Coenzyme Q0 Solvent Effects

1,4-Benzoquinone vs. 1,2-Benzoquinone: Differential Practical Stability and Purification Feasibility

1,2-Benzoquinols and their derivatives are described as 'much more reactive' than 1,4-benzoquinols, making them 'correspondingly more challenging to obtain in a pure state' [1]. In contrast, 4-benzoquinols and their simple ethers and esters can typically be isolated and purified by standard methods [1]. This inherent stability difference influences both synthetic route planning and the reliability of commercial supply.

Chemical Stability Synthetic Utility Quinone Handling

Recommended Application Scenarios for 1,4-Benzoquinone (106-51-4) Based on Comparative Evidence


Positive Control for Gene Mutation Assays in Mammalian Cells

Based on the direct evidence that 1,4-benzoquinone induces gene mutations in V79 Chinese hamster cells while 1,4-naphthoquinone does not [1], this compound serves as a reliable positive control in genetic toxicology studies aimed at detecting mutagenic quinone metabolites. Its distinct genotoxic outcome, uncoupled from oxidative stress markers, makes it valuable for mechanistic investigations of benzene metabolite toxicity.

Model Quinone for Redox Potential Tuning in Aprotic Electrochemical Systems

With a first reduction potential of -0.51 V vs. SCE in DMF—significantly more positive than methoxy-substituted analogs such as 2,5-dimethoxy-1,4-benzoquinone (-0.84 V) and Coenzyme Q0 (~ -1.0 V) [2][3]—1,4-benzoquinone is the preferred scaffold when higher oxidizing power or more positive operating voltages are required. It is particularly suited as a reference compound in benchmarking new quinone-based electrode materials for organic batteries.

Slower-Kinetic Redox Partner in NADH-Coupled Biochemical Assays

Unlike 1,2-benzoquinone, which undergoes rapid two-electron reduction by NADH leading to accelerated redox cycling and DNA damage, 1,4-benzoquinone is reduced more slowly via a semiquinone intermediate [4]. This property makes it the isomer of choice for enzymatic assays or biomimetic systems where a more controlled, stepwise electron transfer is desired, allowing finer temporal resolution of redox events.

Stable Building Block for Multi-Step Organic Synthesis

The documented stability of 1,4-benzoquinone and its derivatives relative to the ortho isomer [5] supports its use as a robust dienophile in Diels-Alder reactions and as an electrophilic partner in Michael additions. Procurement for synthetic chemistry applications benefits from the compound's reliable purity (≥98% by iodometric titration or ≥99.5% by HPLC) and well-characterized melting point (112–116°C) , minimizing batch-to-batch variability.

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